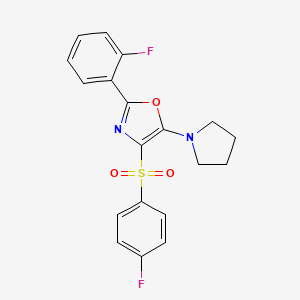
2-(2-Fluorofenil)-4-((4-fluorofenil)sulfonil)-5-(pirrolidin-1-il)oxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-FLUOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE is a useful research compound. Its molecular formula is C19H16F2N2O3S and its molecular weight is 390.4. The purity is usually 95%.
BenchChem offers high-quality 4-(4-FLUOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-FLUOROBENZENESULFONYL)-2-(2-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- FSPO ha mostrado promesa como agente anticancerígeno. Su mecanismo implica inhibir enzimas específicas o vías críticas para la supervivencia y proliferación de las células cancerosas. Los investigadores están explorando su potencial en el tratamiento de varios tipos de cáncer, incluidos el cáncer de mama, pulmón y colon .
- La inflamación juega un papel central en muchas enfermedades. FSPO ha demostrado efectos antiinflamatorios al modular mediadores inflamatorios clave. Podría ser valioso en afecciones como la artritis reumatoide, la enfermedad inflamatoria intestinal y la neuroinflamación .
- FSPO exhibe propiedades antibacterianas y antifúngicas. Los investigadores están investigando su eficacia contra patógenos resistentes a los medicamentos, lo que lo convierte en un posible candidato para nuevas terapias antimicrobianas .
- Las enfermedades neurodegenerativas, como el Alzheimer y el Parkinson, implican estrés oxidativo y neuroinflamación. Las propiedades antioxidantes y antiinflamatorias de FSPO lo convierten en un candidato interesante para la neuroprotección y la modificación de la enfermedad .
- FSPO muestra un comportamiento fotofísico único, incluida la fluorescencia y la fosforescencia. Los científicos están explorando su uso en dispositivos optoelectrónicos, sensores y aplicaciones de imagen .
- El sistema de anillo de oxazol y el grupo sulfonilo de FSPO lo hacen valioso en la química sintética. Los investigadores lo utilizan como bloque de construcción para diseñar nuevos compuestos con propiedades específicas, como inhibidores enzimáticos o ligandos de receptores .
Propiedades Anticancerígenas
Actividad Antiinflamatoria
Aplicaciones Antimicrobianas
Potencial Neuroprotector
Propiedades Fotofísicas
Síntesis Orgánica y Química Medicinal
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S/c20-13-7-9-14(10-8-13)27(24,25)18-19(23-11-3-4-12-23)26-17(22-18)15-5-1-2-6-16(15)21/h1-2,5-10H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNNYNBDAYBYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide](/img/structure/B2530875.png)
![[(2,4-difluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2530876.png)
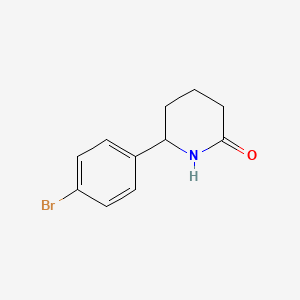

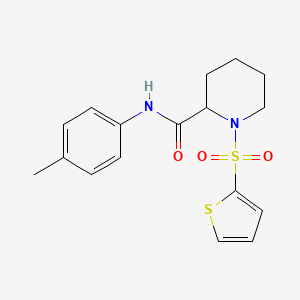
![3-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2530885.png)
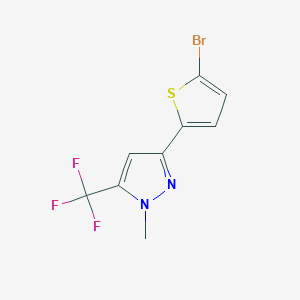
![2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2530890.png)
![4-(dimethylamino)-N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2530892.png)
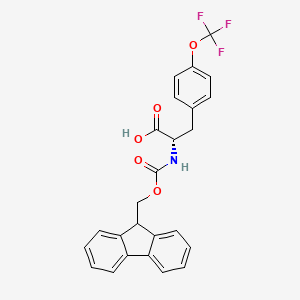

![2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530895.png)
![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)

